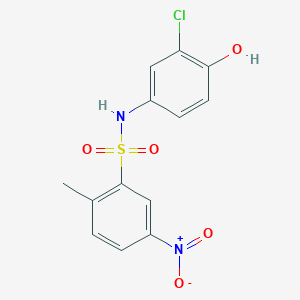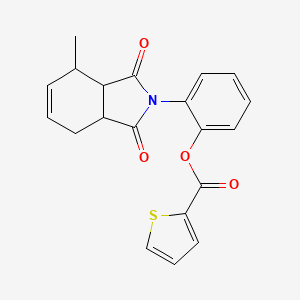![molecular formula C21H30N2O5 B4055970 methyl (2S,4S,5R)-4-[(2-ethoxy-2-oxoethyl)-methylcarbamoyl]-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylate](/img/structure/B4055970.png)
methyl (2S,4S,5R)-4-[(2-ethoxy-2-oxoethyl)-methylcarbamoyl]-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylate
Vue d'ensemble
Description
Methyl (2S,4S,5R)-4-[(2-ethoxy-2-oxoethyl)-methylcarbamoyl]-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its pyrrolidine ring, which is substituted with various functional groups, including an ethoxy-oxoethyl group, a methylcarbamoyl group, and a methylphenyl group. The stereochemistry of the compound is defined by the (2S,4S,5R) configuration, indicating the specific spatial arrangement of the atoms.
Méthodes De Préparation
The synthesis of methyl (2S,4S,5R)-4-[(2-ethoxy-2-oxoethyl)-methylcarbamoyl]-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylate involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the pyrrolidine ring, followed by the introduction of the various substituents. Common reagents used in the synthesis include ethyl chloroformate, methylamine, and 2-methylphenylboronic acid. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Methyl (2S,4S,5R)-4-[(2-ethoxy-2-oxoethyl)-methylcarbamoyl]-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or ethoxy-oxoethyl groups, leading to the formation of new derivatives.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of carboxylic acids and amines.
Applications De Recherche Scientifique
Methyl (2S,4S,5R)-4-[(2-ethoxy-2-oxoethyl)-methylcarbamoyl]-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl (2S,4S,5R)-4-[(2-ethoxy-2-oxoethyl)-methylcarbamoyl]-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparaison Avec Des Composés Similaires
Methyl (2S,4S,5R)-4-[(2-ethoxy-2-oxoethyl)-methylcarbamoyl]-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylate can be compared with similar compounds such as:
Methyl (2S,4S,5R)-4-[(2-oxoethyl)-methylcarbamoyl]-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylate: Lacks the ethoxy group, which may affect its reactivity and binding properties.
Ethyl (2S,4S,5R)-4-[(2-ethoxy-2-oxoethyl)-methylcarbamoyl]-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylate: Contains an ethyl ester instead of a methyl ester, influencing its solubility and stability.
Methyl (2S,4S,5R)-4-[(2-ethoxy-2-oxoethyl)-ethylcarbamoyl]-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylate: Features an ethylcarbamoyl group, which may alter its pharmacokinetic properties.
These comparisons highlight the uniqueness of the compound in terms of its functional groups and stereochemistry, which contribute to its specific chemical and biological properties.
Propriétés
IUPAC Name |
methyl (2S,4S,5R)-4-[(2-ethoxy-2-oxoethyl)-methylcarbamoyl]-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-7-28-17(24)13-22(4)19(25)16-12-21(3,20(26)27-6)23(5)18(16)15-11-9-8-10-14(15)2/h8-11,16,18H,7,12-13H2,1-6H3/t16-,18-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPPPNMQDAHBQK-MDKPJZGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)C1CC(N(C1C2=CC=CC=C2C)C)(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN(C)C(=O)[C@H]1C[C@@](N([C@H]1C2=CC=CC=C2C)C)(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4055902.png)


![1-[4-(4-Acetyl-2-fluorophenyl)-2-methylpiperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B4055920.png)

![N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-nitrobenzamide](/img/structure/B4055936.png)
![(5E)-1-(2,4-dimethoxyphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4055946.png)

![8-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B4055958.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-hydroxy-2,2-dimethylpropyl)piperidine-3-carboxamide](/img/structure/B4055966.png)
![N-(cyclohexylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4055978.png)
![methyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4055981.png)

![3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B4055986.png)
